molecular formula C13H18BrFN2Zn B14884098 3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide

3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide

Cat. No.: B14884098
M. Wt: 366.6 g/mol
InChI Key: GWYNASDDKJOBPA-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(4-ethylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.

    Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Solvents: THF is the most commonly used solvent for reactions involving this compound.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

    Reagents: Common reagents include halides, boronic acids, and other organometallic compounds.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various organic frameworks.

Biology and Medicine

Industry

In the industrial sector, 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the presence of a catalyst, which activates the substrate and promotes the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 3-Fluoro-4-[(4-piperidino)methyl]phenylzinc bromide

Uniqueness

Compared to similar compounds, 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide offers unique reactivity due to the presence of the ethylpiperazino group. This structural feature can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H18BrFN2Zn

Molecular Weight

366.6 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-4-[(2-fluorobenzene-4-id-1-yl)methyl]piperazine

InChI

InChI=1S/C13H18FN2.BrH.Zn/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14;;/h3,5-6H,2,7-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GWYNASDDKJOBPA-UHFFFAOYSA-M

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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